Gadoleic acid
Overview
Description
Gadoleic acid, also known as cis-9-eicosenoic acid, is an unsaturated fatty acid with the molecular formula C20H38O2. It is a prominent component of some fish oils, including cod liver oil. The name “gadoleic” is derived from the genus for cod (Gadus) and the Latin word “oleum” (oil). This compound is one of several eicosenoic acids, which are characterized by having a 20-carbon chain with a single double bond .
Mechanism of Action
Target of Action
Gadoleic acid, a monounsaturated fatty acid , primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor .
Mode of Action
This compound interacts with its target, the p53 protein, by inhibiting the dsDNA binding activity of p53 . This interaction occurs at a concentration of 1.2 nM .
Biochemical Pathways
It is known that the presence of this compound in the liver varies depending on the diet of the organism . This suggests that this compound may play a role in lipid metabolism and could potentially influence other biochemical pathways.
Result of Action
The primary result of this compound’s action is the inhibition of the dsDNA binding activity of p53
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the liver can vary depending on the diet of the organism . .
Biochemical Analysis
Biochemical Properties
Gadoleic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of triglycerides into free fatty acids and glycerol. This compound is also involved in the synthesis of complex lipids, including phospholipids and glycolipids, which are essential components of cell membranes . Additionally, this compound can be esterified to form glycerides, which are stored in adipose tissues and serve as energy reserves .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism . Furthermore, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation . This compound also interacts with membrane phospholipids, affecting membrane fluidity and the function of membrane-bound proteins . Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of pro-inflammatory eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can undergo oxidation when exposed to air and light, leading to the formation of peroxides and other degradation products . Long-term studies have shown that this compound can influence cellular function over extended periods, including changes in lipid metabolism and gene expression . In vitro studies have demonstrated that this compound can maintain its biological activity for several days under controlled conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve lipid profiles, reduce inflammation, and enhance insulin sensitivity . At high doses, this compound can have toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which facilitate its breakdown into acetyl-CoA units for energy production . This compound can also be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of acyltransferases . These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be transported in the bloodstream bound to albumin or as part of lipoprotein particles . This compound is taken up by cells through fatty acid transporters, such as CD36 and fatty acid-binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be directed to different cellular compartments, including the mitochondria for beta-oxidation or the endoplasmic reticulum for lipid synthesis .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity and function. It is primarily found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification . This compound can also be incorporated into mitochondrial membranes, influencing mitochondrial function and energy production . Additionally, this compound is present in lipid droplets, where it serves as an energy reserve and participates in lipid storage and mobilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadoleic acid can be synthesized through various methods. One common approach involves the asymmetric reduction of intermediate compounds such as 3-hydroxy-5-oxo-6-heptenoic acid ester derivatives. This process includes alkali hydrolysis and subsequent purification steps to obtain high-quality this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as fish oils. The oil is subjected to processes like saponification, followed by purification techniques such as distillation and crystallization to isolate the fatty acid .
Chemical Reactions Analysis
Types of Reactions: Gadoleic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and amines are often used for amidation reactions.
Major Products:
Oxidation: Hydroperoxides and secondary alcohols.
Reduction: Saturated fatty acids like eicosanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Gadoleic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with an 18-carbon chain and a double bond at the 9th position.
Erucic Acid: A monounsaturated fatty acid with a 22-carbon chain and a double bond at the 13th position
Gadoleic acid’s specific properties make it valuable in various applications, distinguishing it from these similar compounds.
Properties
IUPAC Name |
(Z)-icos-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJBNNIYVWPHFW-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045292 | |
Record name | Gadoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29204-02-2 | |
Record name | Gadoleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gadoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gadoleic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GADOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 9Z-Eicosenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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